Trimethoprim-13C3: An In-depth Technical Guide
Trimethoprim-13C3: An In-depth Technical Guide
Introduction
Trimethoprim-13C3 is a stable isotope-labeled derivative of Trimethoprim, a bacteriostatic antibiotic. In this isotopologue, three carbon atoms in the trimethoxybenzyl group are replaced with the heavy isotope carbon-13. This isotopic labeling makes Trimethoprim-13C3 an invaluable tool in analytical chemistry, particularly in pharmacokinetic and metabolic studies, where it serves as an ideal internal standard for the quantification of Trimethoprim in complex biological matrices using mass spectrometry. Its chemical and physical properties are nearly identical to those of the unlabeled drug, ensuring similar behavior during sample preparation and chromatographic separation, while its distinct mass allows for precise and accurate differentiation by the mass spectrometer.
This technical guide provides a comprehensive overview of Trimethoprim-13C3, including its chemical properties, a plausible synthesis route, its mechanism of action, detailed experimental protocols for its use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and a summary of relevant quantitative data.
Chemical and Physical Properties
Trimethoprim-13C3 shares most of its physicochemical properties with the unlabeled parent compound, with the primary difference being its molecular weight due to the incorporation of three ¹³C atoms.
| Property | Value | Reference |
| IUPAC Name | 5-(3,4,5-tri(methoxy-¹³C)benzyl)pyrimidine-2,4-diamine | [1] |
| Alternate Names | 5-[(3,4,5-(Trimethoxy-¹³C₃)phenyl)methyl]-2,4-pyrimidinediamine | [2] |
| CAS Number | 1189970-95-3 | [1][2] |
| Molecular Formula | C₁₁(¹³C)₃H₁₈N₄O₃ | [2] |
| Molecular Weight | 293.30 g/mol | [2] |
| Appearance | White to Off-White Solid | [3] |
| Solubility | DMSO (Slightly), Methanol (Slightly, Heated) | [3] |
| Storage Temperature | -20°C Freezer | [3] |
Synthesis of Trimethoprim-13C3
The synthesis of Trimethoprim-13C3 involves the incorporation of three ¹³C atoms into the methoxy groups of the trimethoxybenzyl moiety. A plausible synthetic route would start with a ¹³C-labeled precursor, such as ¹³C-methyl iodide, and proceed through intermediates like ¹³C₃-labeled 3,4,5-trimethoxybenzaldehyde. The final steps would involve condensation and cyclization reactions to form the pyrimidine ring.
A general, adaptable synthesis for unlabeled Trimethoprim proceeds as follows:
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Condensation: 3,4,5-trimethoxybenzaldehyde is condensed with 3-anilinopropionitrile in the presence of a base to form α-(3,4,5-trimethoxybenzylidene)-β-anilinopropionitrile.[4]
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Cyclization: The resulting intermediate is then reacted with guanidine in the presence of a strong base (e.g., sodium methoxide) to form the 2,4-diaminopyrimidine ring, yielding Trimethoprim.[4]
To synthesize Trimethoprim-13C3, one would start with a ¹³C-labeled precursor. For instance, ¹³C-labeled methyl iodide can be used to synthesize ¹³C-labeled 3,4,5-trimethoxybenzaldehyde. This labeled aldehyde would then be used in the condensation and cyclization reactions described above to yield Trimethoprim-13C3.
Mechanism of Action
Trimethoprim, and by extension Trimethoprim-13C3, exerts its antibacterial effect by inhibiting dihydrofolate reductase (DHFR), a key enzyme in the folic acid metabolic pathway.[5] Folic acid is essential for the synthesis of purines and pyrimidines, which are the building blocks of DNA and RNA. By blocking DHFR, Trimethoprim prevents the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), leading to a depletion of essential precursors for DNA synthesis and ultimately inhibiting bacterial growth.[5]
Experimental Protocols: Quantification of Trimethoprim using Trimethoprim-13C3 by LC-MS/MS
The following is a representative experimental protocol for the quantification of Trimethoprim in biological samples, such as plasma, using Trimethoprim-13C3 as an internal standard. This protocol is a composite based on several published methods.[6][7]
Sample Preparation
-
Spiking: To 100 µL of plasma sample, add 10 µL of Trimethoprim-13C3 internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Protein Precipitation: Add 300 µL of acetonitrile to the sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
| Parameter | Typical Value |
| LC System | Agilent 1200 Series or equivalent |
| MS System | Sciex API 4000 or equivalent triple quadrupole mass spectrometer |
| LC Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Trimethoprim: 291.1 -> 230.1; Trimethoprim-13C3: 294.1 -> 233.1 |
| Collision Energy | To be optimized for the specific instrument, typically in the range of 20-40 eV. |
| Dwell Time | 100-200 ms |
Data Analysis
-
Peak Integration: Integrate the peak areas for both Trimethoprim and Trimethoprim-13C3 for each sample, calibrator, and quality control sample.
-
Ratio Calculation: Calculate the peak area ratio of Trimethoprim to Trimethoprim-13C3.
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations. A linear regression with a 1/x² weighting is commonly used.
-
Quantification: Determine the concentration of Trimethoprim in the unknown samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data
The use of Trimethoprim-13C3 as an internal standard allows for the development of robust and reliable analytical methods for the quantification of Trimethoprim. Below are tables summarizing typical quantitative parameters from LC-MS/MS methods.
Table 1: Linearity of Quantification
| Matrix | Linear Range (ng/mL) | Correlation Coefficient (r²) | Reference |
| Human Plasma | 1 - 1000 | > 0.99 | [6] |
| Human Serum | 1.2 - 40,000 | > 0.995 | [7] |
| Honey | 5 - 150 | > 0.99 | [8] |
| Medicated Feed | 20 - 750 (mg/kg) | > 0.99 | [9] |
Table 2: Precision and Accuracy
| Matrix | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| Human Serum | 2.4 | < 7 | < 10 | 95-105 | [7] |
| Human Serum | 28 | < 7 | < 10 | 95-105 | [7] |
| Human Plasma | 5 | < 5 | < 5 | 98-102 | [6] |
| Human Plasma | 500 | < 5 | < 5 | 98-102 | [6] |
Table 3: Recovery and Matrix Effect
| Matrix | Recovery (%) | Matrix Effect (%) | Reference |
| Medicated Feed | 90.8 - 104.5 | Not Reported | [9] |
| Honey | 70 - 106 | Not Reported | [10] |
Conclusion
Trimethoprim-13C3 is an essential analytical tool for researchers, scientists, and drug development professionals involved in the study of Trimethoprim. Its use as an internal standard in LC-MS/MS methods provides high accuracy and precision in the quantification of the parent drug in various biological and environmental matrices. The detailed methodologies and data presented in this guide offer a solid foundation for the development and validation of analytical methods incorporating this stable isotope-labeled compound. The understanding of its synthesis and mechanism of action further enhances its application in a research context.
References
- 1. Simultaneous quantification of trimethoprim metabolites in pediatric plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Single dose pharmacokinetics of trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 5. Population Pharmacokinetics of Trimethoprim-Sulfamethoxazole in Infants and Children | Pediatric Trials Network [pediatrictrials.org]
- 6. Simultaneous determination of trimethoprim and sulfamethoxazole in dried plasma and urine spots - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of Serum Sulfamethoxazole and Trimethoprim by Ultra-fast Solid-Phase Extraction-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
- 9. Simultaneous determination of sulfonamides, trimethoprim, amoxicillin and tylosin in medicated feed by high performance liquid chromatography with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. preprints.org [preprints.org]
